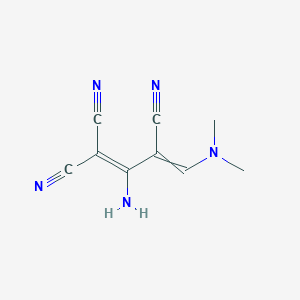
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is a complex organic compound with the molecular formula C9H9N5. This compound is known for its unique structure, which includes multiple nitrile groups and an amino group, making it a versatile reagent in organic synthesis. It is often used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the following steps:
Dimerization of Malononitrile: Malononitrile is treated with a base to form the dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile.
Further Functionalization: The dimer is then functionalized with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
化学反应分析
Types of Reactions
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- undergoes various types of chemical reactions, including:
Cycloaddition: This compound can participate in cycloaddition reactions to form heterocyclic compounds.
Cyclocondensation: It can undergo cyclocondensation reactions to form fused heterocyclic derivatives.
Cascade/Domino/Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to complex products.
Multi-Component Reactions: This compound can react with multiple reagents simultaneously to form diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as aldehydes and ketones.
Bases: Such as sodium hydride and sodium alkoxide.
Acids: Such as hydrochloric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, and highly substituted carbocyclic compounds .
科学研究应用
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of dyes and pigments due to its ability to form colored compounds.
作用机制
The mechanism of action of 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- involves its interaction with various molecular targets and pathways. The compound’s multiple nitrile groups and amino group allow it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. Its high reactivity and ability to form stable complexes with other molecules make it an effective tool in molecular dynamics and drug design .
相似化合物的比较
Similar Compounds
2-Amino-1,1,3-tricyanopropene: Similar in structure but lacks the dimethylamino group.
2-Amino-4-(4-hydroxyphenyl)-1,3-butadiene-1,1,3-tricarbonitrile: Contains a hydroxyphenyl group instead of a dimethylamino group.
Uniqueness
1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- is unique due to its combination of multiple nitrile groups and a dimethylamino group, which provides it with high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the study of biomolecular systems .
属性
IUPAC Name |
2-amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-14(2)6-8(5-12)9(13)7(3-10)4-11/h6H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERURPZPVDXIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=C(C#N)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408599 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112556-64-6 |
Source


|
| Record name | 1,3-Butadiene-1,1,3-tricarbonitrile, 2-amino-4-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)


![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)



